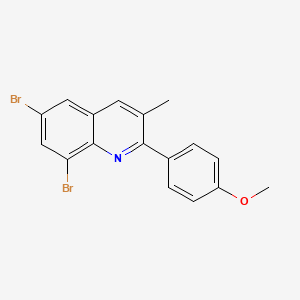

6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline

Description

Properties

IUPAC Name |

6,8-dibromo-2-(4-methoxyphenyl)-3-methylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Br2NO/c1-10-7-12-8-13(18)9-15(19)17(12)20-16(10)11-3-5-14(21-2)6-4-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYRHQCVTJANPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2N=C1C3=CC=C(C=C3)OC)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline typically involves the oxidative aromatization of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones. This process is mediated by iodine in methanol, resulting in the formation of the desired quinoline derivative in high yield and purity . Another method involves the Suzuki-Miyaura cross-coupling reaction, where 6,8-dibromo-4-methoxyquinoline derivatives are coupled with excess arylvinylboronic acids to produce the corresponding 2-aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the bromine atoms or other substituents on the quinoline ring.

Substitution: The bromine atoms at the 6 and 8 positions can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Iodine in methanol is commonly used for oxidative aromatization.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Reagents like arylvinylboronic acids in Suzuki-Miyaura cross-coupling reactions are used.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

One of the most significant applications of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline is its potential as an anticancer agent. Quinoline derivatives are known for their cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound exhibited significant cytotoxicity in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, inducing apoptosis through caspase activation pathways. The compound's mechanism of action involves inhibiting specific kinases that play a crucial role in cancer cell proliferation, leading to cell cycle arrest.

Case Study: Anticancer Efficacy

A recent study evaluated the effects of this compound on tumor growth in vivo. The results indicated that administration of the compound resulted in notable tumor growth inhibition, reinforcing its potential as a therapeutic agent in oncology.

Biological Studies

Biological Assays

In addition to its anticancer properties, this compound serves as a valuable tool in biological assays aimed at understanding cellular processes and pathways. It can be utilized to probe enzyme activity and protein interactions, providing insights into biochemical pathways relevant to disease mechanisms.

Antimicrobial Activity

Beyond anticancer applications, this compound has been explored for its antimicrobial properties. Quinoline derivatives have shown efficacy against various pathogens, making them candidates for developing new antibiotics.

Material Science

Photophysical Properties

The compound's photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Studies have indicated that modifications to the quinoline structure can enhance absorption intensities and improve electronic properties, which are crucial for material applications .

Chemical Biology

Probe Development

In chemical biology, this compound can function as a molecular probe to investigate specific biological targets. Its ability to bind to enzymes or receptors allows researchers to study the effects on cellular signaling pathways and identify potential therapeutic targets.

Summary of Key Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential anticancer agent; induces apoptosis in cancer cell lines. |

| Biological Studies | Tool for studying cellular processes; antimicrobial activity against various pathogens. |

| Material Science | Candidate for OLEDs; enhanced photophysical properties with structural modifications. |

| Chemical Biology | Molecular probe for investigating enzyme activity and protein interactions. |

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline involves its interaction with molecular targets in biological systems. The bromine atoms and methoxy group can participate in various chemical interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Core Structure: Quinazoline derivatives (e.g., 5e) are synthesized via Pd-catalyzed cross-coupling, achieving moderate yields (55–72%) .

- Substituent Effects: Electron-withdrawing groups (e.g., Br, NO₂) enhance reactivity, while methoxy and methyl groups improve lipophilicity. For example, 3d (a quinazolinone) achieved a 91% yield, attributed to optimized cyclization conditions .

Physicochemical Properties

Melting points, spectral data, and solubility vary with substituents:

- 6,8-Dibromo-2-(4-methoxyphenyl)quinazolin-4(3H)-one (3d) : Melting point = 302–304°C; IR bands at 1675 cm⁻¹ (C=O stretch); δH 3.86 ppm (methoxy group) .

- 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene: Single-crystal X-ray data confirm non-planarity, influencing crystal packing and solubility .

Commercial and Industrial Relevance

Suppliers list analogues like 6,8-Dibromo-3-[(4-chlorobenzyl)oxy]-2-methylquinoline (CAS 861210-57-3), indicating industrial interest in brominated quinolines for drug development .

Biological Activity

6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline is a polybrominated quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of bromine atoms at positions 6 and 8, a methoxyphenyl group at position 2, and a methyl group at position 3. Its molecular formula is , with a molecular weight of approximately 396.14 g/mol. The unique structural features of this compound contribute to its potential applications in various therapeutic areas.

Anticancer Activity

Quinoline derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that this compound may inhibit the activity of specific kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors, potentially inhibiting their activity and affecting cellular signaling pathways. For instance, it may interfere with the function of kinases that are critical for tumor growth and survival.

Antimicrobial Activity

The compound also exhibits significant antimicrobial effects against various pathogens, including bacteria and fungi. Quinoline derivatives have historically shown promise in combating infections due to their ability to disrupt microbial processes .

Structure-Activity Relationship (SAR)

The structural features of this compound enhance its biological activity. The presence of bromine atoms increases electrophilicity, facilitating interactions with biological targets. The methoxy group contributes to electron donation, which can enhance binding affinities to certain receptors or enzymes.

Comparative Analysis

To further understand the unique properties of this compound, a comparison with other quinoline derivatives is essential:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 6-Bromoquinoline | Bromine at position 6 | Antimicrobial activity |

| 4-Methoxyquinoline | Methoxy group at position 4 | Anticancer properties |

| 3-Methylquinoline | Methyl group at position 3 | Basic quinoline structure |

| 6,8-Dibromo-4-methoxyquinoline | Bromines at positions 6 and 8; methoxy at 4 | Enhanced electron density |

| 6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline | Chlorine instead of bromine | Different reactivity profile |

This table highlights how the unique combination of two bromine atoms and a methoxyphenyl group distinguishes this compound from others in its class, potentially enhancing its biological activity.

Case Studies

Several studies have reported on the biological activity of quinoline derivatives similar to this compound:

- Anticancer Studies : A series of quinoline derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Compounds exhibited IC50 values ranging from low micromolar to nanomolar concentrations, indicating potent anticancer activity .

- Antimicrobial Evaluations : In vitro assays demonstrated that quinoline derivatives possess significant antimicrobial properties against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The minimum inhibitory concentrations (MICs) were reported in the low micromolar range .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6,8-Dibromo-2-(4-methoxyphenyl)-3-methylquinoline, and how can reaction conditions be monitored for maximum yield?

- Methodological Answer : The synthesis typically involves bromination of a quinoline precursor followed by Suzuki-Miyaura coupling to introduce the 4-methoxyphenyl group. Key steps include:

- Bromination at positions 6 and 8 using N-bromosuccinimide (NBS) under controlled temperature (0–5°C).

- Palladium-catalyzed cross-coupling for aryl group introduction .

- Reaction progress is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Optimize yields by adjusting reflux duration (typically 8–12 hours) and catalyst loading (5–10 mol%) .

Q. Which spectroscopic techniques are critical for confirming the molecular structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 448.17 (C₁₉H₁₆Br₂N₂O) .

- Infrared (IR) Spectroscopy : Detects functional groups (C-Br stretch at ~600 cm⁻¹, C-O-C of methoxy at ~1250 cm⁻¹) .

- Purity Analysis : Use HPLC with UV detection (λ = 254 nm); purity >90% is acceptable for biological studies .

Q. What preliminary biological screening protocols are recommended for assessing its antimicrobial potential?

- Methodological Answer :

- Agar Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µM.

- Microbroth Dilution : Determine minimum inhibitory concentrations (MICs) in triplicate, using ciprofloxacin as a positive control .

- Cytotoxicity Screening : Pair antimicrobial assays with MTT tests on mammalian cells (e.g., HEK293) to rule off-target effects .

Advanced Research Questions

Q. How do electronic effects of bromine and methoxy substituents influence regioselectivity in subsequent derivatization reactions?

- Methodological Answer :

- Bromine’s electron-withdrawing nature deactivates the quinoline core, directing electrophilic substitutions to the 3-methyl or 4-methoxyphenyl positions.

- Methoxy’s electron-donating effect enhances reactivity at para-positions of the phenyl ring.

- Case Study : Pd-catalyzed C-H activation occurs preferentially at the methoxy-adjacent carbon .

- Computational modeling (DFT) predicts charge distribution; validate with Hammett substituent constants (σ⁺) .

Q. What strategies resolve contradictions between computational binding predictions and experimental bioactivity data for this quinoline derivative?

- Methodological Answer :

- Docking Revisions : Use flexible docking (e.g., AutoDock Vina) with explicit solvent models to account for conformational changes .

- Experimental Validation :

- Surface plasmon resonance (SPR) quantifies binding kinetics (KD) to target enzymes (e.g., topoisomerase II).

- Compare with isothermal titration calorimetry (ITC) for thermodynamic consistency .

- Data Reconciliation : Adjust force field parameters (e.g., AMBER) to better reflect halogen bonding interactions with bromine .

Q. How does the compound’s stability under various pH and temperature conditions impact formulation development for in vivo studies?

- Methodological Answer :

- Stability Testing :

- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24 hours; monitor degradation via LC-MS .

- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1 month; >90% stability at 4°C is ideal .

- Formulation Solutions : Use cyclodextrin-based encapsulation or liposomal carriers to enhance solubility and plasma half-life .

Q. What comparative crystallographic data exist for halogenated quinolines, and how do they inform structure-activity relationships?

- Methodological Answer :

- Crystallographic Insights :

- The title compound’s analogs (e.g., 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone) show planar quinoline cores with dihedral angles <5° between substituents, enhancing π-π stacking in protein binding .

- Halogen bonds (Br···O/N) in crystal structures correlate with improved kinase inhibition (e.g., IC50 values <1 µM for CDK2) .

- SAR Analysis :

- Bromine at C6/C8 increases lipophilicity (logP ~3.5), while methoxy improves solubility via H-bonding .

- Replace methoxy with morpholino (logP ~2.8) to balance permeability and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.